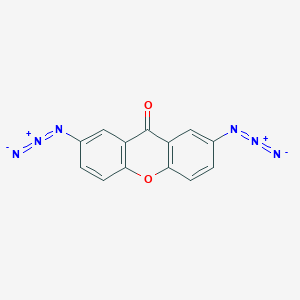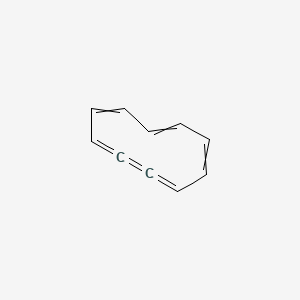
Cyclodeca-1,3,5,7-tetraen-9-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodeca-1,3,5,7-tetraen-9-yne is an organic compound with the molecular formula C₁₀H₈. It is a cyclic molecule characterized by alternating double and triple bonds within a ten-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
Cyclodeca-1,3,5,7-tetraen-9-yne can be synthesized through various synthetic routes. One common method involves the cyclization of linear precursors under specific reaction conditions. For example, the cyclization of a suitable diene-yne precursor can be achieved using transition metal catalysts such as palladium or nickel . The reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as distillation or chromatography to obtain high-purity products .
化学反応の分析
Types of Reactions
Cyclodeca-1,3,5,7-tetraen-9-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, leading to different hydrogenated products.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce partially or fully hydrogenated cyclodeca derivatives .
科学的研究の応用
Cyclodeca-1,3,5,7-tetraen-9-yne has several scientific research applications:
Chemistry: It serves as a model compound for studying conjugated systems and aromaticity.
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for pharmaceuticals.
Industry: The compound’s unique electronic properties make it a candidate for materials science applications, such as organic semiconductors and conductive polymers
作用機序
The mechanism by which cyclodeca-1,3,5,7-tetraen-9-yne exerts its effects involves its ability to interact with various molecular targets. Its conjugated system allows it to participate in electron transfer processes, making it a potential candidate for redox reactions. Additionally, its structure enables it to bind to specific enzymes or receptors, influencing biological pathways .
類似化合物との比較
Similar Compounds
Cyclodecapentaene: Another cyclic compound with alternating double bonds, known for its aromatic properties.
Cyclooctatetraene: A smaller ring system with alternating double bonds, often studied for its non-aromatic behavior.
Uniqueness
Cyclodeca-1,3,5,7-tetraen-9-yne is unique due to its combination of double and triple bonds within a ten-membered ring. This structure imparts distinct electronic properties, making it a valuable compound for studying conjugation and aromaticity.
特性
CAS番号 |
494834-31-0 |
|---|---|
分子式 |
C10H8 |
分子量 |
128.17 g/mol |
InChI |
InChI=1S/C10H8/c1-2-4-6-8-10-9-7-5-3-1/h1-8H |
InChIキー |
PZDUPMFNAGXLDC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=CC=C=C=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)

![S-{2-[(Chlorocarbonyl)oxy]ethyl} benzenecarbothioate](/img/structure/B14252463.png)
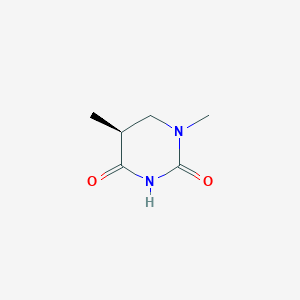
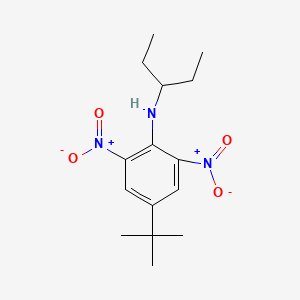

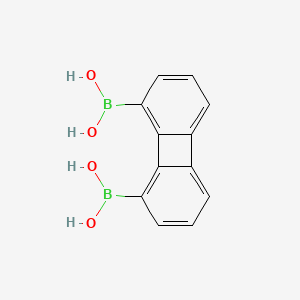

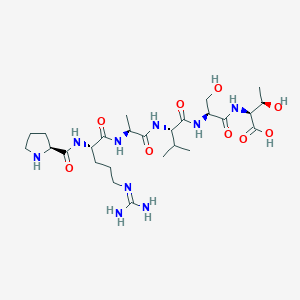
![Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate](/img/structure/B14252497.png)
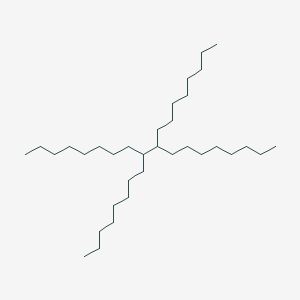
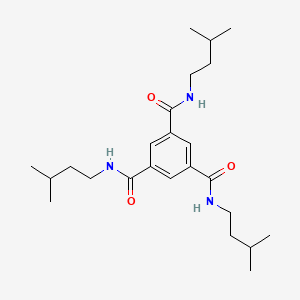
![N-(4-{2-Ethyl-4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14252510.png)
